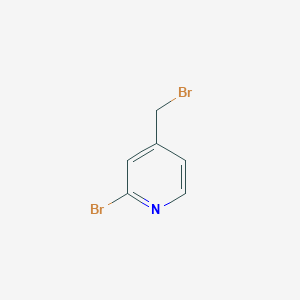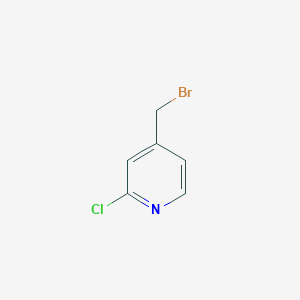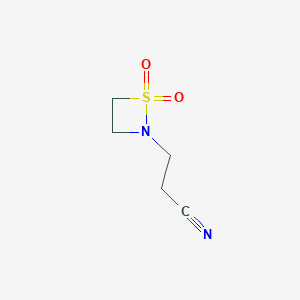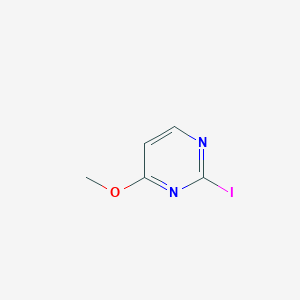
2-Iodo-4-methoxypyrimidine
説明
2-Iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative that is of interest due to its potential as an intermediate in the synthesis of various chemical compounds. While the provided data does not directly discuss 2-Iodo-4-methoxypyrimidine, it does include information on closely related compounds, such as 2-amino-4-methoxypyrimidine and 5-bromo-2-iodopyrimidine, which can offer insights into the chemical behavior and properties of halogenated pyrimidines .
Synthesis Analysis
The synthesis of halogenated pyrimidines often involves the introduction of halogen atoms into the pyrimidine ring. For instance, 5-bromo-2-iodopyrimidine is synthesized using palladium-catalyzed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 2-Iodo-4-methoxypyrimidine . Additionally, 2-amino-4-methoxypyrimidine is prepared through a methoxylation reaction of 2-amino-4-chloropyrimidine, which in turn is obtained from chlorination of isocytosine . This suggests that a similar approach could be used for synthesizing 2-Iodo-4-methoxypyrimidine, starting from an appropriate chlorinated or iodinated precursor.
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines can be elucidated using various spectroscopic techniques. Quantum chemical calculations, such as those performed on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-4-chloro-6-methoxypyrimidine, provide insights into the optimized geometry, vibrational frequencies, and electronic properties of these molecules . These studies often involve density functional theory (DFT) and time-dependent DFT (TD-DFT) to predict the behavior of electrons within the molecules and to understand their reactivity.
Chemical Reactions Analysis
Halogenated pyrimidines participate in a variety of chemical reactions, particularly in cross-coupling reactions that are useful for creating more complex molecules. For example, 5-bromo-2-iodopyrimidine is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs . Similarly, 2-methoxy-5-pyrimidylboronic acid undergoes Suzuki cross-coupling reactions to yield heteroarylpyrimidines . These reactions are indicative of the potential reactivity of 2-Iodo-4-methoxypyrimidine in forming new bonds and creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines can be inferred from spectroscopic data and computational studies. For instance, the infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra provide information on the molecular vibrations, electronic transitions, and chemical shifts associated with the atoms in the molecule . The first-order hyperpolarizability and natural atomic charges can also be calculated to understand the nonlinear optical properties and electron distribution within the molecule . These properties are crucial for predicting the behavior of 2-Iodo-4-methoxypyrimidine in various environments and its potential applications in materials science and pharmaceuticals.
科学的研究の応用
Synthetic Innovation in Pyrimidine Derivatives
- Synthesis Improvements : 2-Amino-4-methoxypyrimidine, closely related to 2-Iodo-4-methoxypyrimidine, has seen significant synthetic innovation. Improved methods for industrial production have been developed, enhancing efficiency and yield, making it more suitable for large-scale applications (Ju Xiu-lian, 2009).
Tautomerism and Structural Studies
- Tautomerism Analysis : Investigations into the tautomerism of compounds like 5-fluoro-4-hydroxy-2-methoxypyrimidine, which is structurally similar to 2-Iodo-4-methoxypyrimidine, have provided insights into the stability of zwitterionic structures in different solvents (G. M. Kheifets et al., 2006).
- Solubility and Thermodynamic Studies : The solubility of compounds like 2-amino-4-chloro-6-methoxypyrimidine in various solvents has been extensively studied, providing valuable data for applications in chemical synthesis and pharmaceuticals (Ganbing Yao et al., 2017).
Medicinal Chemistry and Drug Design
- Antiviral Activity : Pyrimidine derivatives, including those related to 2-Iodo-4-methoxypyrimidine, have been explored for their antiviral properties, particularly against retroviruses (D. Hocková et al., 2003).
- Antimicrobial Activity : Synthesis and molecular modeling of new pyrimidine derivatives have revealed potent antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (W. Al-Masoudi et al., 2015).
Environmental and Analytical Applications
- Wastewater Treatment : Studies on the electrochemical treatment of wastewater containing pyrimidine derivatives demonstrate the potential for efficient removal of hazardous substances from pharmaceutical manufacturing processes (Yonghao Zhang et al., 2016).
- Herbicide Residue Analysis : Deuterium substituted pyrimidine derivatives have been synthesized for use as isotope internal standards in the quantitation of herbicide residues, a crucial step in ensuring agricultural and food safety (Yang Zheng-mi, 2014).
Advanced Material Synthesis
- Hypervalent Iodine Chemistry : Research into polyvalent iodine compounds, which include iodo pyrimidines, has opened new avenues in organic synthesis, particularly in oxidative transformations of complex molecules (V. Zhdankin & P. Stang, 2008).
- Platinum Complexes and Crystallography : Studies on the formation of platinum complexes with pyridines and pyrimidines, including iodo derivatives, contribute to the understanding of complexation behavior in inorganic and coordination chemistry (B. Ghosh et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-iodo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVIKKKZCNEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473179 | |
| Record name | 2-iodo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methoxypyrimidine | |
CAS RN |
262353-35-5 | |
| Record name | 2-Iodo-4-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262353-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





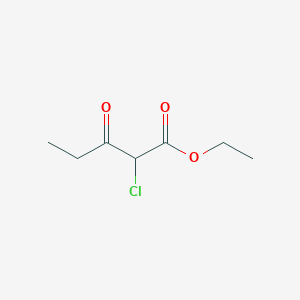
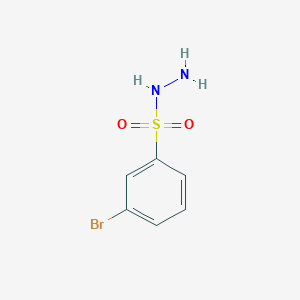

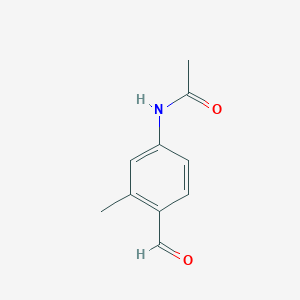
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)

